1-[3-(3-Bromophenyl)-3-hydroxyazetidin-1-yl]-2-chloroethanone
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Description
The compound “1-[3-(3-Bromophenyl)-3-hydroxyazetidin-1-yl]-2-chloroethanone” is a complex organic molecule. It is related to the compound “3-(3-Bromophenyl)azetidine HCL”, which has a molecular weight of 248.55 . The compound is likely to be a white to yellow solid .
Molecular Structure Analysis
While specific structural data for “this compound” is not available, related compounds have been studied using DFT methods with BLYP, PW91, PWC functionals and 6-31G* basis set . These studies provide information on electron densities and the HOMO–LUMO gap .Physical and Chemical Properties Analysis
The compound “this compound” is likely to be a white to yellow solid . It is related to “3-(3-Bromophenyl)azetidine HCL”, which has a molecular weight of 248.55 . The storage temperature is 2-8°C .Future Directions
While specific future directions for “1-[3-(3-Bromophenyl)-3-hydroxyazetidin-1-yl]-2-chloroethanone” are not available, research on related compounds suggests that there is a growing interest in heterocyclic systems of this nature . New methods of obtaining complex structures containing similar rings are being sought . These compounds could be used in the future in medicine and agriculture .
Properties
IUPAC Name |
1-[3-(3-bromophenyl)-3-hydroxyazetidin-1-yl]-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO2/c12-9-3-1-2-8(4-9)11(16)6-14(7-11)10(15)5-13/h1-4,16H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKRCYMMLMJZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCl)(C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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